molecular formula C10H9BrN2O4S B7678200 3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide

3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B7678200
M. Wt: 333.16 g/mol
InChI Key: ZRXAVYJYHWIENP-UHFFFAOYSA-N
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Description

3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide, also known as Br-NMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative that contains a nitro group and a bromine atom attached to a benzene ring. The purpose of

Scientific Research Applications

3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide has been used in several scientific research studies due to its potential applications in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a specific subtype of GABA-A receptors, which are ion channels that play a crucial role in regulating neuronal excitability. By selectively targeting these receptors, this compound has been used to investigate the role of GABA-A receptors in various physiological and pathological conditions, including anxiety, epilepsy, and addiction.

Mechanism of Action

3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide acts as a selective antagonist of the α4β3δ GABA-A receptor subtype. This receptor subtype is primarily expressed in the thalamus and plays a crucial role in regulating neuronal excitability. By blocking the activity of this receptor subtype, this compound reduces the inhibitory tone of the thalamus, leading to increased neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to selectively inhibit the activity of α4β3δ GABA-A receptors. This inhibition leads to increased neuronal excitability, which can have both positive and negative effects depending on the context. For example, in the context of anxiety disorders, increased neuronal excitability can lead to reduced anxiety symptoms. However, in the context of epilepsy, increased neuronal excitability can lead to seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide in lab experiments is its selectivity for the α4β3δ GABA-A receptor subtype. This selectivity allows researchers to selectively manipulate the activity of this receptor subtype without affecting other GABA-A receptor subtypes. However, one of the limitations of using this compound is its relatively low potency compared to other GABA-A receptor antagonists. This low potency can make it more challenging to achieve the desired level of receptor inhibition.

Future Directions

There are several future directions for research involving 3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide. One possible direction is to investigate the role of α4β3δ GABA-A receptors in other physiological and pathological conditions, such as sleep disorders and chronic pain. Another possible direction is to develop more potent and selective antagonists of α4β3δ GABA-A receptors that can be used in both basic and clinical research. Additionally, future research could focus on developing new methods for delivering this compound to specific regions of the brain to achieve more targeted effects.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to selectively inhibit the activity of α4β3δ GABA-A receptors, which are ion channels that play a crucial role in regulating neuronal excitability. By selectively targeting these receptors, this compound has been used to investigate the role of GABA-A receptors in various physiological and pathological conditions. While there are limitations to using this compound in lab experiments, this compound has the potential to contribute to our understanding of the complex mechanisms underlying brain function and dysfunction.

Synthesis Methods

The synthesis of 3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide involves the reaction between 3-bromo-4-nitrobenzenesulfonyl chloride and N-methylpropargylamine in the presence of a base. The resulting product is a yellow solid that can be purified through recrystallization.

Properties

IUPAC Name

3-bromo-N-methyl-4-nitro-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O4S/c1-3-6-12(2)18(16,17)8-4-5-10(13(14)15)9(11)7-8/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXAVYJYHWIENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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